molecular formula C12H15FO3 B13675783 Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13675783
M. Wt: 226.24 g/mol
InChI Key: BMVOIFFLAVIJFE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters This compound is characterized by the presence of a fluoro-substituted aromatic ring and a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxy and ester groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • Ethyl 3-(3-fluoro-5-methylphenyl)-2-propenoate
  • 3-Fluoro-5-methylphenylboronic acid
  • 3-Fluoro-5-methylbenzeneboronic acid

Comparison: Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate is unique due to the presence of both a hydroxy group and an ester group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The fluoro-substituted aromatic ring also imparts distinct electronic properties that can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)9-4-8(2)5-10(13)6-9/h4-6,11,14H,3,7H2,1-2H3

InChI Key

BMVOIFFLAVIJFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)C)F)O

Origin of Product

United States

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